Cbz-L-Threonine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-L-Threonine hydrazide is a derivative of L-threonine, an essential amino acid, where the carboxyl group is protected by a benzyloxycarbonyl (Cbz) group and the amino group is converted to a hydrazide. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-Threonine hydrazide can be synthesized through the reaction of Cbz-L-threonine with hydrazine hydrate. The reaction typically involves the following steps:
Protection of the amino group: The amino group of L-threonine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to form Cbz-L-threonine.
Formation of hydrazide: The protected amino acid is then reacted with hydrazine hydrate to convert the carboxyl group to a hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-Threonine hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
Cbz-L-Threonine hydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cbz-L-Threonine hydrazide involves its ability to act as a nucleophile due to the presence of the hydrazide group. This nucleophilicity allows it to participate in various chemical reactions, including the formation of peptide bonds and other covalent modifications. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Serine hydrazide: Similar structure but with a serine backbone instead of threonine.
Cbz-L-Valine hydrazide: Contains a valine backbone, differing in the side chain structure.
Cbz-L-Alanine hydrazide: Features an alanine backbone, with a simpler side chain.
Uniqueness
Cbz-L-Threonine hydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group, which provides distinct reactivity and versatility in synthetic applications. The hydroxyl group can participate in additional reactions, making it a valuable intermediate in complex organic synthesis.
Properties
IUPAC Name |
benzyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKTOXMTUBNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.